(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Description
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol (CAS No. 38332-12-6) is a chiral cyclohexane derivative featuring vicinal amino and diol groups. Its molecular formula is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol and a purity specification >95% . The compound is hygroscopic and requires storage at 2–8°C in moisture-free, light-protected conditions .
Properties
IUPAC Name |
(1R,3S)-2-aminocyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZNJPXUJURMD-XEAPYIEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C([C@H](C1)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Nitro Precursor: (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol
- CAS No.: 38150-01-5
- Molecular Formula: C₆H₁₁NO₄
- Molecular Weight : 161.16 g/mol
- Key Differences: Functional Group: The nitro (-NO₂) group replaces the amino (-NH₂) group in the target compound. Synthesis Relevance: This nitro derivative serves as a precursor in reductive amination pathways to produce (1R,2R,3S)-2-aminocyclohexane-1,3-diol . Stability: Nitro compounds are generally less reactive toward nucleophiles compared to amines but may pose higher explosion risks under certain conditions .
Bicyclo[3.1.0]hexane-Based Derivatives
These analogs share conformational rigidity due to the bicyclic scaffold but differ in substituents and pharmacological targeting:
Structural Insights :
Other Cyclohexane Amino Diols
- (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol (CAS 83465-22-9): Molecular Formula: C₇H₁₅NO₅ Key Features: Additional hydroxyl groups increase hydrophilicity, making it suitable for glycosidase inhibition studies .
- (1R,2R,3S,4R,6S)-4,6-Diazidocyclohexane Derivatives (): Functional Groups: Azido (-N₃) groups enable click chemistry applications, contrasting with the amino group in the target compound .
Linear Amino Diols
- (2S,3S)-2-Aminopentane-1,3-diol: Molecular Formula: C₅H₁₃NO₂ Key Features: Linear chain reduces steric hindrance, favoring enzymatic catalysis (e.g., transaminase reactions) .
- (2S,3R)-2-Ethylhexane-1,3-diol: Molecular Formula: C₈H₁₈O₂ Applications: Used in polymer synthesis; lacks the amino group critical for biological activity .
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